Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate
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Overview
Description
Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and efficiency . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazolo[1,5-a]pyridine core can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyrazolo[1,5-a]pyridin-2-yl amines, while oxidation reactions can produce pyrazolo[1,5-a]pyridin-2-yl ketones .
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused ring system with similar structural features but different electronic properties.
Pyrazolo[3,4-d]pyrimidine: Known for its use in the development of CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its antiproliferative activity against various cancer cell lines.
Uniqueness
Pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate stands out due to its strong electron-withdrawing trifluoromethanesulfonate group, which imparts unique reactivity and stability to the compound. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring robust chemical stability.
Properties
Molecular Formula |
C8H5F3N2O3S |
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Molecular Weight |
266.20 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-7-5-6-3-1-2-4-13(6)12-7/h1-5H |
InChI Key |
KVVSNPMAAWCAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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